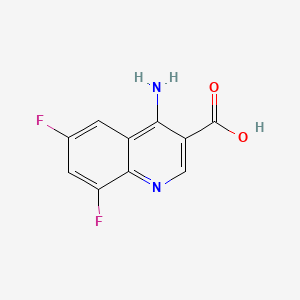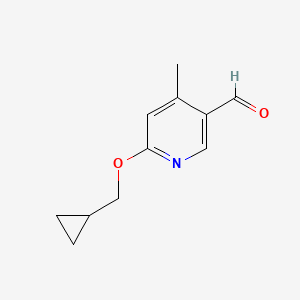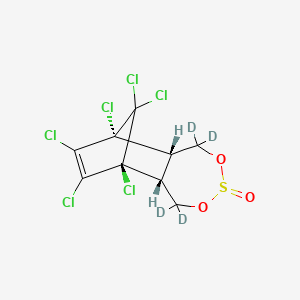
Endosulfan-I-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Endosulfan D4 is a useful research compound. Its molecular formula is C9H6Cl6O3S and its molecular weight is 410.928. The purity is usually 95%.
BenchChem offers high-quality alpha-Endosulfan D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Endosulfan D4 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pestizideinsatz
Endosulfan wird hauptsächlich als Insektizid eingesetzt . Es bedroht die menschliche Gesundheit und ein breites Spektrum an Wasser- und Landlebewesen . Indien produzierte und verwendete zwischen 1920 und 2012 4500 Tonnen Endosulfan .
Auswirkungen auf Wasser- und Landlebewesen
Es wurde empirisch gezeigt, dass Endosulfan schädliche Auswirkungen auf eine Vielzahl von Wasser- und Landlebewesen hat . Es ist ebenfalls gefährlich für Wasserlebewesen, Bienen und Vögel .
Boden- und Wasserverschmutzung
Die Wasser- und Bodenverschmutzung aufgrund der Langzeitpersistenz und Bioakkumulation der Substanz in der Nahrungskette kann höhere trophische Ebenen schädigen . Um gesundheitliche Bedenken aufgrund von Endosulfan-kontaminierten Wassertieren und Wasser zu verringern, hat die US-Umweltbehörde die Grenzwerte für das Umgebungswasser auf 74 μg/L festgelegt .
Emissions- und Rückstandsberechnung
Emission und Rückstand von Endosulfan wurden anhand des Endosulfaneinsatzes mit einem vereinfachten Rastermodell für Pestizidemissionen und -rückstände berechnet . Historische Rasterinventare der Emissionen und Rückstände von α- und β-Endosulfan in landwirtschaftlichen Böden in China wurden erstellt .
Ersatzverhalten von Endosulfan
Nachdem das Endosulfanverbot in Kraft trat, wurde das aktuelle Wissen, die Einstellung und die Praxis (KAP) von Baumwollbauern zum Ausstieg aus Endosulfan und zur Anwendung alternativer Technologien bewertet
Wirkmechanismus
Target of Action
Endosulfan, including its isomers such as Endosulfan-I-D4, is a broad-spectrum organochlorine pesticide . It is designed to selectively affect pests without causing harm to non-target organisms . Achieving absolute specificity in biological systems is a persisting challenge . Endosulfan is known to be a potential endocrine disruptor .
Mode of Action
Endosulfan’s mode of action involves inducing DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This damage is primarily induced via the production of reactive oxygen species (ROS) . Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment .
Biochemical Pathways
Endosulfan affects several biochemical pathways. It induces ROS-mediated DNA damage in cells, which triggers a DNA damage response . While the classical Non-Homologous End Joining (NHEJ) pathway is altered and up-regulated, deletion and mutation-prone Microhomology-Mediated End Joining (MMEJ) is favored, most likely due to differential protein expression .
Result of Action
Endosulfan’s action results in several molecular and cellular effects. Apart from reducing fertility levels in male animals, it induces DNA damage . It also causes a higher degree of degeneration in the reproductive organ of Swiss albino mice . In testis of Endosulfan treated mice, there is significant damage and reduction in the tissue of seminiferous tubules and primordial germ cells .
Biochemische Analyse
Biochemical Properties
Endosulfan-I-D4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to cause DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . This suggests that this compound may interact with DNA repair enzymes and proteins involved in the DNA damage response.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces fertility levels in male animals and induces DNA damage that triggers compromised DNA damage response . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with DNA, leading to DNA damage. This damage triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This suggests that this compound may bind to DNA and interfere with the normal functioning of DNA repair enzymes.
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. After 20 days of experiment, endosulfan isomers removal efficiencies were increased to 89.24–97.62 % through bioremediation . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to reduce fertility levels in male animals and induce DNA damage . High doses of this compound can lead to significant reproductive damage in both male and female Swiss albino mice groups .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to affect amino acid metabolism, energy metabolism, and lipid metabolism . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . This suggests that this compound may interact with transporters or binding proteins and affect its localization or accumulation.
Eigenschaften
IUPAC Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-WWUWEAHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
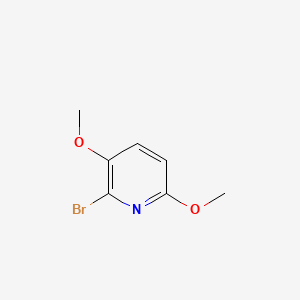
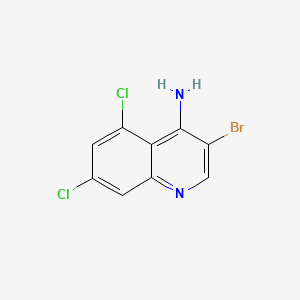
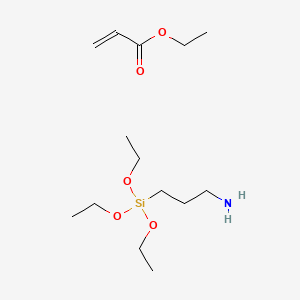
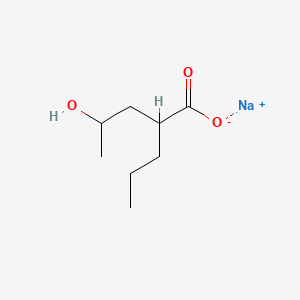

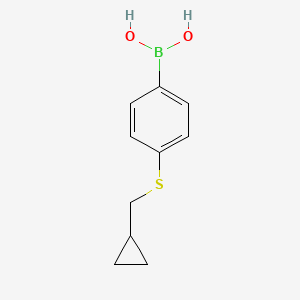
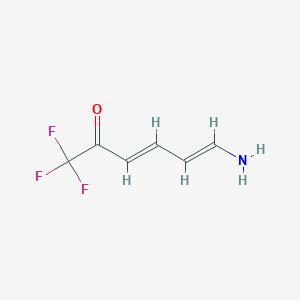
![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)
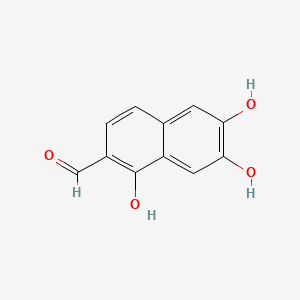
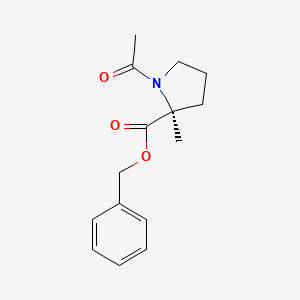
![(3S)-3-[[(2S)-2-[[(2S)-2-[[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecahydroxy-22-(2-hydroxy-2-iminoethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentaconta-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaen-36-yl]-hydroxymethylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B594853.png)
![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)
